2-Methyl-5-phenyl-3-furyl isocyanate
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Overview
Description
2-Methyl-5-phenyl-3-furyl isocyanate is an organic compound with the molecular formula C12H9NO2. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is notable for its unique structure, which includes a furan ring substituted with methyl and phenyl groups, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-3-furyl isocyanate typically involves the reaction of 2-Methyl-5-phenyl-3-furyl amine with phosgene (COCl2) or a phosgene substitute such as triphosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
2-Methyl-5-phenyl-3-furyl amine+Phosgene→2-Methyl-5-phenyl-3-furyl isocyanate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of alternative phosgene sources, such as diphosgene or triphosgene, can also be employed to minimize the risks associated with phosgene handling .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-3-furyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: Can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Reacts with water to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the reaction with water.
Scientific Research Applications
2-Methyl-5-phenyl-3-furyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-3-furyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the furan ring and methyl group.
Methyl isocyanate: Similar structure but lacks the phenyl and furan rings.
2-Methyl-3-furyl isocyanate: Similar structure but lacks the phenyl group.
Uniqueness
2-Methyl-5-phenyl-3-furyl isocyanate is unique due to its combination of a furan ring with both methyl and phenyl substituents. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
3-isocyanato-2-methyl-5-phenylfuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-9-11(13-8-14)7-12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNIEPBRJLDJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383622 |
Source
|
Record name | 2-METHYL-5-PHENYL-3-FURYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568577-82-2 |
Source
|
Record name | 3-Isocyanato-2-methyl-5-phenylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568577-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-METHYL-5-PHENYL-3-FURYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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